Gold Sodium Thiomalate vs. Auranofin: Superior Bioavailability and Tissue Retention for Parenteral Gold Therapy
Gold sodium thiomalate (GST) demonstrates substantially higher bioavailability and tissue retention compared to oral auranofin. Intramuscular GST is >95% bioavailable, whereas oral auranofin exhibits only 20-30% absorption [1]. Following a 50mg IM injection, GST serum gold peaks at 4-8 mg/L within 2 hours, achieving stable serum concentrations of 3-5 mg/L after 5-8 weeks of repeated dosing [1]. In contrast, auranofin produces lower, more stable serum gold levels (0.5-0.7 mg/L) on a 6mg daily oral regimen [1]. Furthermore, the long-term retention of GST is markedly greater: approximately 43% of an intravenous radiolabeled dose is retained at 60 days, and 30% at 180 days. For auranofin, only 15% remains at 10 days, and less than 1% at 180 days [2]. This pharmacokinetic profile supports the therapeutic rationale for weekly or bi-weekly injection regimens with GST, compared to daily oral dosing with auranofin.
| Evidence Dimension | Bioavailability (Fraction Absorbed) |
|---|---|
| Target Compound Data | >95% (Intramuscular) |
| Comparator Or Baseline | Auranofin: 20-30% (Oral) |
| Quantified Difference | ~3.2- to 4.75-fold higher bioavailability for GST |
| Conditions | Standard clinical dosing; review of human pharmacokinetic studies [1] |
Why This Matters
Higher bioavailability ensures more predictable and complete systemic exposure, potentially reducing inter-patient variability and simplifying dosing to a weekly or bi-weekly schedule versus daily oral administration.
- [1] Blocka KL, Paulus HE, Furst DE. Clinical pharmacokinetics of oral and injectable gold compounds. Clin Pharmacokinet. 1986 Mar-Apr;11(2):133-43. View Source
- [2] Gottlieb NL. Comparison of the kinetics of parenteral and oral gold. Scand J Rheumatol Suppl. 1983;12:10-14. View Source
